Oxoguanosine

Description

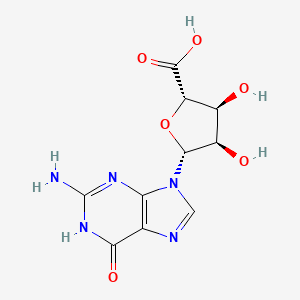

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1,3-5,8,16-17H,(H,19,20)(H3,11,13,14,18)/t3-,4+,5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAADZNSXOCOCZ-MXSWDONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(=O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141787 | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15596-14-2 | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15596-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromopurine Intermediate Derivatization

A foundational method involves the conversion of 8-bromoguanosine derivatives to 8-oxoguanosine. As described by and, 2'-deoxy-8-bromoguanosine is first synthesized under controlled conditions. The bromine atom at the C8 position is substituted with a benzyloxy group via nucleophilic aromatic substitution, yielding 2'-deoxy-8-(benzyloxy)guanosine. Catalytic hydrogenation (H₂/Pd-C) then removes the benzyl protecting group, generating the 8-oxo functionality.

Critical considerations include:

Phosphoramidite Synthesis for Oligonucleotide Incorporation

For integration into DNA oligomers, 8-oxoguanosine is converted to its phosphoramidite form. The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, while the 3'-hydroxyl is functionalized with a cyanoethyl-protected phosphoramidite moiety. The reaction sequence is as follows:

$$

\text{8-oxo-dGuo} \xrightarrow{\text{DMT-Cl}} \text{5'-DMT-8-oxo-dGuo} \xrightarrow{\text{(iPr}2\text{N)}2\text{POCH}2\text{CH}2\text{CN}} \text{Phosphoramidite derivative}

$$

Key parameters:

- Purity : Reverse-phase HPLC (C18 column, 10 mM triethylammonium acetate buffer) achieves >98% purity.

- Yield : Reported yields range from 65% to 85% for phosphoramidite synthesis.

Analytical Validation and Characterization

Mass Spectrometry and Chromatography

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) confirms oligonucleotide integrity post-synthesis. For example, a 12-mer containing 8-oxoguanosine showed a calculated mass of m/z 3662.4 and observed m/z 3663.88. Reverse-phase HPLC with a phenyl-hexyl column resolves 8-oxo-dGuo from unmodified guanosine, with retention times differing by 2.3 minutes under isocratic conditions.

Thermodynamic Stability of 8-Oxoguanosine-Containing DNA

Differential scanning calorimetry (DSC) and UV melting analyses reveal destabilization effects. In a 10-mer duplex (5'-GCGAATTCGC), substituting G with 8-oxoG reduced the melting temperature (TM) by 6.3°C at 10 mM NaCl. Thermodynamic parameters are summarized below:

| Parameter | Unmodified Duplex | 8-oxoG-Modified Duplex |

|---|---|---|

| TM (°C) | 29.5 | 23.2 |

| ΔH (kcal/mol) | -78.3 | -65.4 |

| ΔG°₂₀ (kcal/mol) | -9.2 | -7.8 |

Challenges and Mitigation Strategies

Oxidation Artifacts

Artifactual oxidation of guanine to 8-oxoguanine during synthesis or workup is a major concern. Protocols recommend:

Enzymatic Repair Compatibility

The Escherichia coli enzyme formamidopyrimidine DNA glycosylase (Fpg) excises 8-oxoguanine from DNA, producing a 1-nucleotide gap with 3'- and 5'-phosphate termini. Repair synthesis requires 3'-phosphatase activity to generate a 3'-OH primer for DNA polymerase. This interplay informs the design of stable 8-oxoG-containing oligonucleotides for biochemical studies.

Applications in DNA Damage Studies

Synthetic 8-oxoguanosine facilitates investigations into:

Chemical Reactions Analysis

Formation Pathways

8-oxoguanosine arises primarily through:

-

Hydroxyl radical (- OH) attack : Direct addition of - OH to guanine's C8 position forms 8-hydroxyguanine intermediates, which tautomerize to 8-oxoguanosine .

-

Singlet oxygen (¹O₂) oxidation : ¹O₂ reacts with guanine via [4+2] cycloaddition at C4/C8, producing endoperoxides that decompose to 8-oxoguanosine .

-

Thermal induction : Heating DNA in phosphate buffer generates reactive oxygen species (ROS), including ¹O₂ and O₂- ⁻, which oxidize guanine (activation energy: 27 ± 2 kcal/mol) .

Reaction Mechanism

-

Radical cation (OG- ⁺) reactivity : Ionized 8-oxoguanosine reacts barrierlessly with ¹O₂, forming C5-terminal O₂-adducts confirmed by ion-molecule scattering experiments .

-

Key intermediates :

Product Distribution

| Condition | Major Product | Pathway |

|---|---|---|

| pH > 7 | Sp | 1,2-alkyl shift of 5-HOO-8-oxoG |

| pH < 7 | Gh | Hydrolysis of 5-HOO-8-oxoG |

| High ROS flux | Oxazolone (Oz) | O₂- ⁻ addition to 8-oxoG- ⁺ |

Secondary Oxidation and Mutagenicity

8-oxoguanosine undergoes further oxidation, producing hyperoxidized derivatives:

-

Spiroiminodihydantoin (Sp) : Forms G→T transversions due to preferential base pairing with adenine .

-

Guanidinohydantoin (Gh) : Leads to DNA strand breaks and frameshift mutations .

-

4-hydroxy-2,5-dioxo-imidazolidine (HICA) : Generated under physiological bicarbonate conditions .

Reactivity Comparison :

-

8-oxoguanosine’s oxidation potential (0.7 V vs NHE) is significantly lower than guanosine (1.3 V), making it prone to secondary oxidation .

pH-Dependent Reactivity

Protonation states critically influence reaction outcomes:

-

Protonated ([8-oxoG + H]⁺) : No ¹O₂ adducts form due to insurmountable energy barriers .

-

Deprotonated ([8-oxoG – H]⁻) : Hydrated forms react exothermically with ¹O₂, yielding 4,5-dioxetanes .

-

Neutral (8-oxoG) : Dominates in physiological pH, reacting with ¹O₂ to form Gh and Sp .

Metal Ion and ROS Interactions

-

Cu²⁺/Fe²⁺ catalysis : Accelerates ROS generation (e.g., - OH via Fenton reactions), increasing 8-oxoguanosine formation .

-

Peroxynitrite (ONOO⁻) : Generates 8-oxoguanosine through radical intermediates, with product profiles dependent on dose rate .

Analytical Challenges

Accurate quantification of 8-oxoguanosine is complicated by:

-

Artifactual oxidation during DNA isolation , leading to overestimates (e.g., 34–37 molecules/10⁷ dGuo vs true basal levels of 0.5–5.5 molecules/10⁷ dGuo) .

-

LC-MS/MS methods : Require stable isotope internal standards (e.g., [¹⁵N₅]-8-oxo-dG) to mitigate matrix effects .

Biological Implications

Scientific Research Applications

Understanding 8-Oxoguanine

8-Oxoguanine is formed when reactive oxygen species (ROS) interact with guanine bases in DNA and RNA. This modification can lead to mispairing during DNA replication, resulting in mutations that contribute to various diseases, including cancer. The enzyme 8-oxoguanine DNA glycosylase (OGG1) is primarily responsible for repairing these lesions, highlighting the compound's role in maintaining genomic integrity.

Cancer Research

8-Oxoguanine has been extensively studied for its implications in cancer biology:

- Mutation Induction : It is known to induce G > T (C > A) mutations, which are frequently observed in various cancers. The accumulation of 8-oxoG is linked to increased mutation rates, making it a focus for understanding tumorigenesis .

- Biomarker for Oxidative Stress : As a byproduct of oxidative damage, 8-oxoG serves as a reliable biomarker for assessing oxidative stress levels in tissues. Its levels correlate with the risk of developing colorectal cancer (CRC) and other malignancies .

Neurodegenerative Diseases

Research indicates that 8-oxoG plays a role in neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease:

- Oxidative Stress : Elevated levels of 8-oxoG are associated with oxidative stress in neuronal cells, contributing to neurodegeneration .

- DNA Repair Mechanisms : Studies show that OGG1 expression is significantly increased in the brains of Parkinson's patients, suggesting its involvement in the disease's pathology .

| Disease | Role of 8-Oxoguanosine |

|---|---|

| Parkinson’s Disease | Increased OGG1 expression linked to oxidative damage . |

| Alzheimer’s Disease | Implicated in DNA damage response mechanisms . |

Methodological Advances

Recent advancements have focused on developing sensitive detection methods for 8-oxoG:

- Biosensing Techniques : New biosensing approaches allow for the rapid quantification of 8-oxoG in DNA samples, facilitating studies on DNA repair activities and oxidative stress responses .

- Chemical Labeling : Techniques involving selective chemical biotinylation have been developed to enhance the detection of 8-oxoG, providing insights into its repair dynamics .

Case Studies and Findings

Several case studies illustrate the practical applications of studying 8-oxoguanosine:

Case Study: Colorectal Cancer Risk Assessment

A study highlighted the association between OGG1 expression levels and obesity-related CRC risk factors. The findings suggest that OGG1 could be targeted for therapeutic interventions aimed at reducing oxidative stress-related cancer risks .

Case Study: Neurodegenerative Disease Mechanisms

Research demonstrated that deficiency in OGG1 leads to increased susceptibility to oxidative damage and metabolic dysfunctions in mice models, linking these findings to potential therapeutic targets for neurodegenerative diseases .

Mechanism of Action

Oxoguanosine exerts its effects primarily through its interaction with DNA and cellular components. It forms adducts with DNA, leading to mutations and DNA damage. The compound is recognized and repaired by specific DNA glycosylases, which remove the damaged base and initiate the DNA repair process. The molecular targets and pathways involved include DNA repair enzymes and oxidative stress markers.

Comparison with Similar Compounds

8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG)

8-Hydroxy-2′-deoxyguanosine (8-OHdG)

- Structure : Hydroxyl group at C8; often confused with 8-oxodG but distinct in tautomeric forms.

- Biological Role : Used interchangeably with 8-oxodG in some studies, but specific antibodies differentiate its expression in placental labyrinthine layers under oxidative stress .

- Detection: Immunoassays dominate due to antibody specificity .

7,8-Dihydroxy-8-oxoguanosine (8oxoGuo)

8-Oxo-7,8-dihydroadenosine (8-oxoA)

ANA-245 (7-Thia-8-oxoguanosine)

- Structure : Synthetic derivative with a sulfur atom replacing oxygen at C6.

- Biological Role : TLR7 agonist inducing antiviral cytokines. Clinically significant for its dose-dependent immune modulation .

- Detection : Pharmacokinetic profiling in clinical trials .

Data Table: Comparative Analysis of Oxoguanosine and Analogues

Key Research Findings

Biological Activity

Oxoguanosine, specifically in its oxidized form 8-oxoguanine (8-oxoG), is a significant product of oxidative DNA damage, primarily resulting from reactive oxygen species (ROS). This compound plays a crucial role in various biological processes, including DNA repair mechanisms, mutation induction, and its implications in cancer and neurodegenerative diseases. This article explores the biological activity of oxoguanosine, focusing on its repair mechanisms, mutagenic potential, and pathological implications.

1. Overview of Oxoguanosine

8-Oxoguanine is generated when guanine residues in DNA undergo oxidation. It can mispair with adenine during DNA replication, leading to G > T transversions, which are a common mutation found in various cancers . The accumulation of 8-oxoG in DNA is associated with increased mutation rates and has been implicated in the aging process and the development of diseases such as cancer and Alzheimer's disease .

2. Repair Mechanisms

The primary pathway for the repair of 8-oxoG involves the enzyme 8-oxoguanine DNA glycosylase (OGG1) . This enzyme recognizes and excises the damaged base, initiating the base excision repair (BER) pathway. The efficiency of OGG1 is critical for maintaining genomic stability.

2.1 OGG1 Functionality

- Role : OGG1 removes 8-oxoG from DNA, preventing mutagenesis.

- Mechanism : The enzyme scans the DNA for oxidative lesions and flips out the damaged base into its active site for excision .

- Mitochondrial vs Nuclear Repair : Studies indicate that OGG1 is more efficient at repairing mitochondrial DNA than nuclear DNA, highlighting its pivotal role in mitochondrial health .

2.2 Case Studies on OGG1 Deficiency

- Knockout Studies : OGG1 knockout mice exhibit elevated levels of 8-oxoG and increased susceptibility to tumors induced by genotoxic agents . These findings underscore the essential function of OGG1 in preventing oxidative stress-related mutations.

| Study | Findings |

|---|---|

| OGG1 KO mice show increased G > T mutations and higher tumor incidence. | |

| OGG1 interacts with nucleosomes to facilitate repair but requires chromatin remodeling for activity. |

3. Mutagenic Potential

The presence of 8-oxoG in DNA can lead to significant mutagenesis:

- Mutation Induction : 8-OxoG can cause G > T transversions during replication if not repaired promptly .

- Cancer Association : Increased levels of oxidative damage markers like 8-oxoG correlate with various cancers, including lung and ovarian cancers .

4. Implications in Neurodegenerative Diseases

Research indicates that oxidative stress plays a significant role in neurodegenerative diseases such as Alzheimer's:

- Alzheimer's Disease (AD) : In AD brains, reduced expression of OGG1 correlates with increased levels of 8-oxoG, suggesting impaired repair mechanisms contribute to disease progression .

4.1 Case Study on AD

| Parameter | Control | Alzheimer's |

|---|---|---|

| hOGG1 Expression | High | Low |

| 8-OxoG Accumulation | Low | High |

5. Conclusion

Oxoguanosine, particularly in its oxidized form as 8-oxoG, serves as a crucial biomarker for oxidative stress and mutagenesis. The enzyme OGG1 plays an essential role in repairing this damage, thus preventing mutations that could lead to cancer or neurodegenerative diseases. Continued research into the mechanisms surrounding oxoguanosine and its repair pathways may provide further insights into therapeutic strategies for mitigating oxidative damage-related pathologies.

Q & A

Q. How can researchers differentiate between Oxoguanosine’s direct mutagenic effects and secondary oxidative damage in vivo?

- Methodological Answer :

- Use isotopic labeling (-Oxoguanosine) to track lesion-specific repair products via mass spectrometry .

- Combine genotoxic stress assays (e.g., Comet assays) with antioxidant treatments (e.g., N-acetylcysteine) to isolate primary vs. secondary damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.